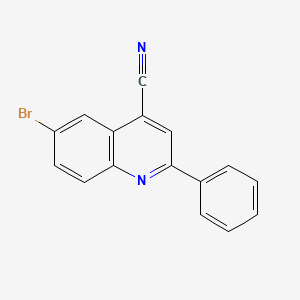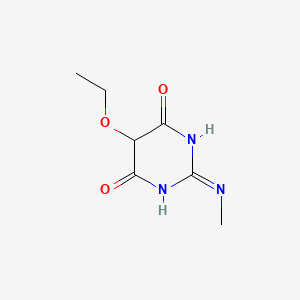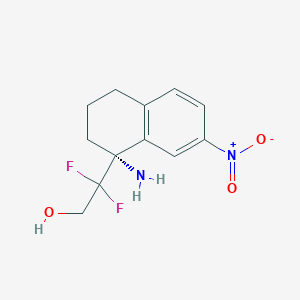
(E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol is a compound that features a quinoline moiety attached to a benzene ring through a vinyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol typically involves the condensation of quinoline-2-carbaldehyde with 2,5-dihydroxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
(E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit angiogenesis.
Medicine: Studied for its potential therapeutic effects in treating diseases like colorectal cancer.
Industry: Used in the development of fluorescent dyes and materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of (E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol involves its interaction with molecular targets such as cysteinyl leukotriene receptors. By binding to these receptors, the compound can inhibit angiogenesis, which is crucial for its anti-cancer properties . The pathways involved include the inhibition of vascular endothelial growth factor (VEGF) signaling, which is essential for blood vessel formation.
Comparison with Similar Compounds
Similar Compounds
Quininib: A similar compound with anti-angiogenic properties.
BODIPY Dyes: Compounds with similar structural features used in fluorescent dye applications.
Uniqueness
(E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol is unique due to its dual functionality as both a potential therapeutic agent and a material for optoelectronic applications. Its ability to inhibit angiogenesis while also being used in the development of fluorescent dyes sets it apart from other similar compounds.
Properties
Molecular Formula |
C17H13NO2 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-[(E)-2-quinolin-2-ylethenyl]benzene-1,4-diol |
InChI |
InChI=1S/C17H13NO2/c19-15-9-10-17(20)13(11-15)6-8-14-7-5-12-3-1-2-4-16(12)18-14/h1-11,19-20H/b8-6+ |
InChI Key |
AJWZPCJLZJPJJG-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=C(C=CC(=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=C(C=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


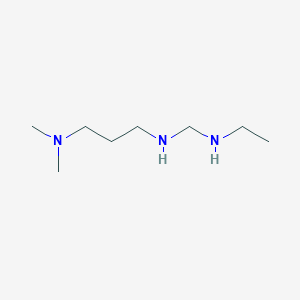
![2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B13106161.png)
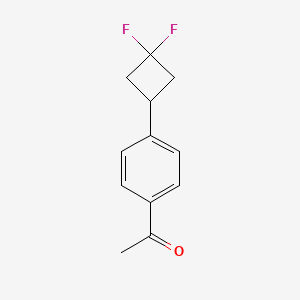

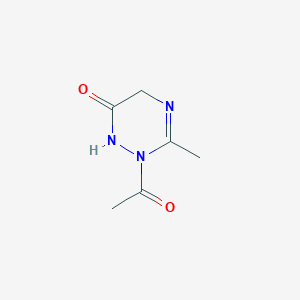
![7-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106194.png)
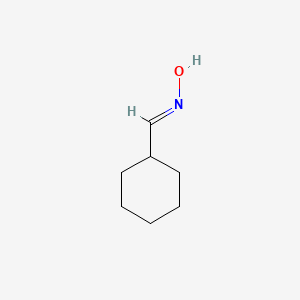

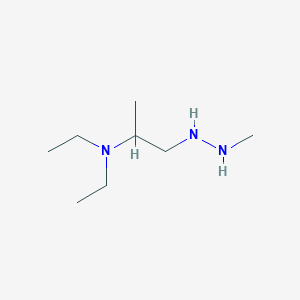
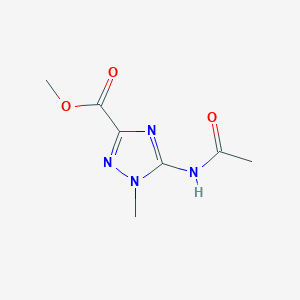
![7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13106221.png)
